molecular formula C23H26O7 B600301 7-O-Demethyl-3-isomangostin hydrate CAS No. 1432058-63-3

7-O-Demethyl-3-isomangostin hydrate

Cat. No.: B600301
CAS No.: 1432058-63-3
M. Wt: 414.45
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Description

7-O-Demethyl-3-isomangostin hydrate is a natural xanthone derivative isolated from the fruit of Garcinia mangostana (mangosteen), a plant renowned for its diverse bioactive compounds . As a member of the xanthone family—tricyclic polyphenolic compounds with a dibenzo-γ-pyrone scaffold—its biological activity is influenced by the type and position of its functional groups . This compound is supplied as a yellow powder with a molecular formula of C 23 H 26 O 7 and a molecular weight of 414.45 g/mol . In scientific research, this compound is recognized for its notable biological activities. Studies on related xanthones and extracts from its natural source have demonstrated considerable cytotoxicity against a panel of human cancer cell lines . This aligns with the broader research interest in mangosteen xanthones, such as α-mangostin, which exhibit promising antineoplastic effects against a myriad of human malignancies through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation . The compound is provided for research purposes to further explore these potential mechanisms and applications. Handling and Storage: For long-term stability, the product should be stored desiccated at -20°C. It is soluble in various organic solvents such as DMSO, chloroform, and ethyl acetate . This product is intended for research and laboratory use only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

CAS No.

1432058-63-3

Molecular Formula

C23H26O7

Molecular Weight

414.45

Origin of Product

United States

Isolation, Characterization, and Advanced Structural Elucidation of 7 O Demethyl 3 Isomangostin Hydrate

Methodologies for Extraction and Purification from Natural Sources

The isolation of a pure chemical entity from a complex natural matrix like a plant extract is a multi-step process requiring careful optimization of extraction and purification techniques. The initial step involves liberating the target compounds from the plant material, followed by sophisticated separation strategies to isolate the compound of interest with high purity.

The extraction of xanthones, including 7-O-Demethyl-3-isomangostin hydrate (B1144303), from their primary natural source, the dried and pulverized pericarp of Garcinia mangostana, typically commences with solvent extraction. japsonline.com The choice of solvent is critical and is dictated by the polarity of the target compounds.

Commonly employed solvents for xanthone (B1684191) extraction include methanol (B129727), ethanol (B145695), and acetone (B3395972). nih.govgoogle.com For instance, extraction with 90% methanol at elevated temperatures (60-65°C) has been effectively used to obtain a crude extract rich in xanthones. google.com The process is often repeated multiple times to ensure exhaustive extraction of the desired metabolites.

More advanced methods such as Accelerated Solvent Extraction (ASE) offer a faster and more efficient alternative to conventional techniques like Soxhlet extraction. lcms.cz ASE utilizes elevated temperatures and pressures, which enhances the extraction efficiency and reduces solvent consumption. An optimized ASE method for xanthones might use 95% ethanol as the solvent, completing the extraction in as little as 30 minutes with high recovery rates. lcms.cz Optimization of parameters such as temperature, static time, and the number of extraction cycles is crucial for maximizing the yield of the target compound. lcms.cz Supercritical fluid extraction using carbon dioxide (SC-CO2), sometimes with a co-solvent like ethanol, represents another green and efficient technique for obtaining xanthone-enriched extracts from mangosteen pericarp. cftri.res.in

Following the initial extraction, the resulting crude mixture contains a multitude of compounds, necessitating further purification. Chromatographic techniques are indispensable for separating individual xanthones to a high degree of purity.

Column Chromatography is a fundamental purification step. The crude extract is typically subjected to column chromatography over a solid stationary phase, most commonly silica (B1680970) gel. rsc.orgnih.gov A gradient elution system, using a mixture of non-polar and polar solvents such as hexane (B92381) and ethyl acetate (B1210297), is employed to separate the compounds based on their differential affinities for the stationary phase. google.com Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing the target compound.

For achieving higher purity, more advanced and higher-resolution techniques are employed:

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a powerful tool for the final purification of xanthones. researchgate.net It utilizes a high-pressure pump to pass the solvent through a column packed with smaller particles, leading to superior separation. A common setup involves a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and acetonitrile (B52724) or methanol. technosaurus.co.jp

Centrifugal Partition Chromatography (CPC) / High-Speed Countercurrent Chromatography (HSCCC): These are liquid-liquid partition chromatography techniques that eliminate the need for a solid support, thus avoiding irreversible adsorption of the sample. researchgate.nettechnosaurus.co.jp CPC and HSCCC have been successfully used for the preparative separation of major xanthones like α-mangostin and γ-mangostin from mangosteen waste. researchgate.net A two-phase solvent system is carefully selected to achieve optimal separation. The combination of CPC with HPLC-MS allows for rapid separation and online identification of the constituents. technosaurus.co.jptechnosaurus.co.jp

The table below summarizes typical chromatographic conditions used for the separation of xanthones from Garcinia mangostana.

Technique Stationary/Mobile Phase System Detection Application Reference
Column Chromatography Silica gel; Hexane/Ethyl acetate gradientTLC, UVInitial fractionation of crude extract google.com
HPLC Reversed-phase C18; Water/Acetonitrile gradientUV-Vis, DAD, MSHigh-purity isolation and analysis technosaurus.co.jp
CPC/HSCCC Two-phase solvent system (e.g., Methanol/water/Ethanol/Hexane/MTBE)UV, MSPreparative separation of major xanthones researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Confirmation

Once a pure compound is isolated, its chemical structure must be unequivocally determined. This is accomplished through a combination of modern spectroscopic and analytical methods that provide detailed information about the molecule's framework, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. youtube.com Through 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments, it is possible to map the carbon skeleton and assign all the proton and carbon signals.

While specific NMR data for 7-O-Demethyl-3-isomangostin hydrate is not abundantly available, the expected spectra can be inferred from the closely related parent compound, 3-isomangostin (B95915) hydrate. rsc.org The key difference would be the absence of the methoxy (B1213986) group at the C-7 position and the presence of a hydroxyl group instead.

Expected ¹H NMR Spectral Features:

Aromatic Protons: Signals for the aromatic protons on the xanthone core.

Prenyl Groups: Characteristic signals for the two isoprenyl side chains.

Hydroxyl Protons: Signals for the phenolic hydroxyl groups, including the newly formed one at C-7.

Absence of Methoxy Signal: The characteristic singlet for the 7-OCH₃ protons (typically around δ 3.8-3.9 ppm) found in 3-isomangostin would be absent.

Expected ¹³C NMR Spectral Features:

Xanthone Core: Signals for the 13 carbons of the xanthone skeleton, including the carbonyl carbon (C-9) at a downfield chemical shift.

Prenyl Groups: Signals corresponding to the carbons of the two isoprenyl groups.

Absence of Methoxy Carbon: The signal for the methoxy carbon (typically around δ 55-60 ppm) would be absent. The chemical shift of C-7 would be significantly altered due to the replacement of the -OCH₃ group with an -OH group.

The table below shows the reported ¹H NMR data for the parent compound, 3-isomangostin hydrate, which serves as a reference for interpreting the spectrum of its 7-O-demethylated analogue.

Assignment Chemical Shift (δ) in ppm Multiplicity Reference
H-56.65s rsc.org
H-46.12s rsc.org
7-OCH₃3.82s rsc.org
H-1''3.36m rsc.org
H-1'2.65m rsc.org
H-2'1.83t rsc.org

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula with high accuracy. nih.gov High-Resolution Mass Spectrometry (HRMS), often coupled with an electrospray ionization (ESI) source, is particularly useful.

For this compound, the molecular formula is expected to be C₂₂H₂₂O₆ (for the anhydrous form). HRMS would provide an exact mass measurement, confirming this elemental composition. The hydrated form would show a corresponding adduct. For instance, ESI-MS analysis in positive mode might detect the protonated molecule [M+H]⁺ or sodiated molecule [M+Na]⁺. nih.gov Analysis of the fragmentation pattern in tandem MS (MS/MS) experiments can provide further structural clues by showing characteristic losses of side chains or other functional groups, helping to confirm the connectivity of the molecule.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. scirp.org The IR spectrum of this compound would display characteristic absorption bands corresponding to its functional groups. The presence of a water molecule in the hydrate form can also be confirmed by a characteristic O-H stretching band. researchgate.net

The table below lists the expected IR absorption bands for the key functional groups in this compound.

Functional Group Vibrational Mode **Expected Wavenumber (cm⁻¹) **Reference
Hydroxyl (-OH)O-H Stretch (phenolic and water)3200-3600 (broad) nih.govresearchgate.net
Alkene C-HC-H Stretch3000-3100General
Alkane C-HC-H Stretch2850-3000General
Carbonyl (C=O)C=O Stretch (conjugated ketone)1630-1650 nih.gov
Aromatic C=CC=C Stretch1450-1620 nih.gov
Ether (C-O-C)C-O Stretch1000-1300General

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

The electronic absorption characteristics of this compound are defined by its core xanthone structure, which acts as a chromophore. The UV-Vis spectrum of xanthones is typically characterized by multiple absorption bands in the range of 200–400 nm, attributable to the conjugated aromatic system and carbonyl moieties. mdpi.com

While specific UV-Vis data for this compound is not extensively documented under this precise name, analysis of closely related and co-isolated xanthones provides a clear understanding of its expected spectral properties. For instance, a structurally analogous compound, identified as 8-isoprenyl-1,6,7-trihydroxy-6',6'-dimethyl-pyrano(2',3':3,2)xanthone, which is consistent with the structure of 7-O-demethyl mangostanin, exhibits absorption maxima (λmax) at 222, 268, 290, and 334 nm. tjnpr.org Another related compound, mangostanin, shows λmax at 220, 246, 278, and 318 nm. tjnpr.org Similarly, other tetraoxygenated xanthones display characteristic absorptions around 213, 245, 259, and 315 nm. semanticscholar.org

X-ray Crystallography for Absolute Stereochemistry and Three-Dimensional Structure

The definitive three-dimensional structure and absolute stereochemistry of the related compound, 7-O-demethyl mangostanin, were elucidated through single-crystal X-ray diffraction analysis. mdpi.com This technique provides unambiguous proof of the molecular connectivity and spatial arrangement of atoms within the crystal lattice.

The compound was isolated as a yellow solid, and suitable crystals for X-ray analysis were obtained. mdpi.com The crystallographic data confirmed the structure as 1,6,7-trihydroxy-8-isoprenyl-6′,6′-dimethylpyrano(2,3′:3,2)xanthone. mdpi.comresearchgate.net The analysis revealed that the compound crystallizes in the P21/c space group within a monoclinic system. mdpi.com The crystal structure includes a molecule of acetone (C₃H₆O) from the crystallization solvent. mdpi.com

Detailed crystallographic data for 7-O-demethyl mangostanin are presented in the table below. mdpi.com

ParameterValue
Compound Name7-O-demethyl mangostanin
Molecular FormulaC₂₃H₂₂O₆·C₃H₆O
Molecular Weight452.48
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)6.1328(5)
b (Å)19.7854(13)
c (Å)18.1183(13)
α (°)90.00
β (°)90.00
γ (°)90.00
Volume (ų)2198.5(3)
Z4
Temperature (K)100(2)
Radiation (μ, mm⁻¹)0.816 (CuKα)

Isomeric and Related Compound Analysis within Natural Extracts

This compound is a member of the extensive family of xanthone derivatives found in Garcinia species, particularly the pericarp of Garcinia mangostana (mangosteen). mdpi.comrjptonline.org Phytochemical investigations of these natural extracts consistently reveal the co-occurrence of a diverse array of structurally related xanthones. The isolation and characterization of these compounds are crucial for understanding the biosynthetic pathways and the chemical profile of the extract.

Isomers and closely related compounds frequently isolated alongside this compound include its direct isomers and other prenylated and oxygenated xanthones. Notably, 3-Isomangostin hydrate is often found in the same extracts. rjptonline.org A study that isolated the novel compound 7-O-demethyl mangostanin also identified 13 other known xanthones from the same fraction of G. mangostana pericarp. mdpi.comresearchgate.net

This complex mixture underscores the rich chemical diversity within the natural source. The separation of these closely related compounds typically requires extensive chromatographic techniques.

A selection of xanthones commonly co-isolated from Garcinia mangostana includes:

3-Isomangostin researchgate.net

α-Mangostin researchgate.netrsc.org

β-Mangostin researchgate.net

γ-Mangostin

Gartanin (B23118) mdpi.comresearchgate.net

8-Deoxygartanin mdpi.comresearchgate.net

Garcinone B mdpi.com

Garcinone E mdpi.comresearchgate.net

Mangostanin mdpi.com

Trapezifolixanthone mdpi.com

Tovophyllin A mdpi.com

Mangostenone D mdpi.com

1-Isomangostin (B102770)

9-Hydroxycalabaxanthone researchgate.net

The presence of these related structures highlights the biosynthetic grid in Garcinia species, which involves common precursors undergoing various modifications such as prenylation, cyclization, oxidation, and methylation to generate a wide spectrum of xanthone derivatives.

Synthetic and Semisynthetic Strategies for 7 O Demethyl 3 Isomangostin Hydrate and Its Analogues

Total Synthesis Approaches to the Xanthone (B1684191) Core Structure

The construction of the fundamental dibenzo-γ-pyrone (xanthone) nucleus is the cornerstone of any total synthesis of 7-O-demethyl-3-isomangostin hydrate (B1144303). up.ptwits.ac.za Several classical and modern synthetic methodologies have been developed and refined over the years to achieve this.

One of the most prevalent strategies involves the Grover, Shah, and Shah (GSS) reaction , which typically entails the condensation of a phenol (B47542) with a salicylic (B10762653) acid derivative. up.ptchemicalpapers.com Modifications to this reaction, such as the use of Eaton's reagent (a mixture of phosphorus pentoxide and methanesulfonic acid), have been shown to significantly improve yields, often providing the desired xanthone directly without the formation of a benzophenone (B1666685) intermediate. nih.govnih.gov

Another major route proceeds via a benzophenone intermediate . up.ptresearchgate.net This approach generally involves the Friedel-Crafts acylation of a substituted phenol with a benzoic acid derivative to form a 2,2'-dihydroxybenzophenone, which then undergoes cyclodehydration to yield the xanthone skeleton. nih.govresearchgate.net The choice of Lewis acid catalyst is crucial in the Friedel-Crafts step to ensure regioselectivity and high conversion.

The diaryl ether synthesis , often employing an Ullmann condensation, represents a third key pathway. up.ptresearchgate.net This method involves the coupling of a phenol with an ortho-halo-substituted benzoic acid, followed by an intramolecular electrophilic cycloacylation to forge the xanthone ring. mdpi.com While intermolecular acylations in the benzophenone route generally offer higher yields, advancements in Ullmann coupling conditions, including the use of phase-transfer catalysts, have enhanced the efficiency of the diaryl ether approach. wits.ac.za

More recent innovations in xanthone synthesis include the use of palladium and copper catalysis, which can facilitate the one-step synthesis of xanthone derivatives from phenols and aryl aldehydes under mild conditions. google.com Additionally, methods utilizing aryne chemistry have been explored, where arynes react with substituted salicylates to form xanthones. nih.gov

Semisynthetic Modifications from Precursors (e.g., α-Mangostin)

Given the structural complexity of 7-O-demethyl-3-isomangostin hydrate, semisynthesis, starting from readily available natural precursors like α-mangostin, presents an attractive and often more efficient alternative to total synthesis. preprints.orgmdpi.com α-Mangostin, the major xanthone constituent of the mangosteen fruit pericarp, provides a pre-formed and correctly substituted xanthone scaffold, making it an ideal starting material. mdpi.comresearchgate.net

Regioselective Demethylation Reactions

A key transformation in the semisynthesis of this compound from α-mangostin is the regioselective demethylation of the methoxy (B1213986) group at the C-7 position. Achieving this selectivity can be challenging due to the presence of other reactive functional groups. Various demethylating agents have been investigated. For instance, a Chinese patent describes a method using aluminum trichloride (B1173362) (AlCl₃) and sodium iodide (NaI) in dichloroethane to achieve selective demethylation. Another approach involves using morpholine (B109124) in water at elevated temperatures and pressures, though this method has limitations for large-scale production. google.comgoogle.com The choice of demethylating agent and reaction conditions is critical to avoid unwanted side reactions, such as cyclization or decomposition of the starting material. google.comgoogle.com

Hydroxylation and Alkylation Reactions on the Xanthone Scaffold

Further diversification of the xanthone scaffold can be achieved through hydroxylation and alkylation reactions. nih.govresearchgate.net Hydroxylation can introduce additional polar functional groups, potentially modulating the biological activity of the resulting analogues. nih.gov For example, xanthone 6-hydroxylase (X6H) has been shown to catalyze the hydroxylation of 1,3,5- and 1,3,7-trihydroxylated xanthones. researchgate.net Alkylation of the hydroxyl groups on the xanthone core is a common strategy to explore structure-activity relationships. mdpi.compreprints.org This can be achieved by reacting the xanthone with various alkyl halides in the presence of a base. preprints.org

Cyclization and Prenylation Strategies

Prenylation, the introduction of a prenyl group, is a crucial step in the synthesis of many biologically active xanthones, including this compound. nih.govbenthamdirect.com Prenylation can occur at either oxygen or carbon atoms of the xanthone nucleus. nih.gov O-prenylation is typically achieved by reacting a hydroxylated xanthone with a prenyl halide. nih.gov C-prenylation can be more challenging to control regioselectively. nih.gov

Cyclization of prenyl side chains with adjacent hydroxyl groups can lead to the formation of pyran or furan (B31954) rings, which are common structural motifs in natural xanthones. nih.gov For example, treatment of α-mangostin with p-toluenesulfonic acid (p-TsOH) can lead to the formation of 3-isomangostin (B95915) hydrate through cyclization. rsc.orgrsc.org

Development of Novel Synthetic Methodologies for Xanthone Derivatives

The quest for more efficient, selective, and environmentally benign methods for xanthone synthesis is an ongoing area of research. core.ac.ukrsc.org Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool, often leading to significantly reduced reaction times, improved yields, and higher selectivity compared to conventional heating methods. nih.govbenthamdirect.com

Heterogeneous catalysis, using solid-supported catalysts, offers advantages in terms of catalyst recovery and reuse, making the synthetic process more sustainable and cost-effective for larger-scale production. core.ac.ukresearchgate.net For instance, Montmorillonite K-10 clay has been used as a catalyst for prenylation reactions. benthamdirect.com

Yield Optimization and Scalability Considerations in Research Synthesis

Optimizing reaction yields and ensuring the scalability of synthetic routes are critical considerations, particularly when aiming for the production of sufficient quantities of a compound for biological evaluation. core.ac.ukresearchgate.net In the context of this compound synthesis, this involves careful selection of reagents, catalysts, and reaction conditions.

For semisynthetic approaches starting from α-mangostin, the efficiency of the initial extraction and purification of the precursor from natural sources is a key factor. google.comgoogle.com Subsequent chemical transformations, such as demethylation and cyclization, need to be optimized to maximize the yield of the desired product while minimizing the formation of byproducts. google.comgoogle.com

Investigations into the Biological Activities of 7 O Demethyl 3 Isomangostin Hydrate: in Vitro and Preclinical Mechanistic Studies

Antioxidant Activity Profiling in Cell-Free and Cellular Systems

Detailed studies on the antioxidant profile of 7-O-Demethyl-3-isomangostin hydrate (B1144303) are not extensively documented. However, research on structurally similar xanthones provides a basis for understanding its potential activities.

Radical Scavenging Assays (e.g., DPPH, ABTS)

There is a lack of specific data from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays performed directly on 7-O-Demethyl-3-isomangostin hydrate. In the broader context of xanthone (B1684191) research, various derivatives have demonstrated the ability to scavenge these synthetic radicals. This activity is often attributed to the presence and arrangement of hydroxyl groups on the xanthone scaffold, which can donate a hydrogen atom to stabilize free radicals. The specific efficacy of this compound in these assays remains to be specifically determined.

Cellular Antioxidant Capacity (CAC) Assays

Specific investigations into the cellular antioxidant capacity of this compound are not currently available in published research. CAC assays measure the ability of a compound to counteract oxidative stress within a cellular environment, providing a more biologically relevant measure of antioxidant activity than cell-free assays.

Modulation of Endogenous Antioxidant Enzyme Systems

Information regarding the direct effects of this compound on endogenous antioxidant enzyme systems, such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), is not specifically detailed in the literature. The potential for xanthones to influence these enzymatic pathways is an area of active research, as upregulation of these enzymes can enhance the cell's intrinsic defense against oxidative damage.

Anti-inflammatory Activity Studies in Cellular Models

The anti-inflammatory properties of this compound have not been the subject of dedicated scientific investigation.

Inhibition of Inflammatory Mediators (e.g., NO, Prostaglandins, Cytokines)

There is no specific data available concerning the ability of this compound to inhibit the production of key inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines (e.g., TNF-α, IL-6, IL-1β) in cellular models like lipopolysaccharide (LPS)-stimulated macrophages.

Modulation of Signaling Pathways (e.g., NF-κB, MAPK)

The influence of this compound on critical inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, has not been reported. The modulation of these pathways is a common mechanism through which anti-inflammatory compounds exert their effects.

Antimicrobial Activity Research (Bacterial and Fungal Strains)

Xanthones derived from Garcinia mangostana are well-documented for their broad-spectrum antimicrobial properties. mdpi.combiointerfaceresearch.comnih.gov The major xanthones, such as α-mangostin, have demonstrated significant activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). biointerfaceresearch.com

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determinations

Specific MIC and MBC values for 7-O-demethyl mangostanin are not extensively reported in the available literature. However, studies on related xanthones provide a framework for understanding its potential efficacy. For instance, the MIC and MBC for α-mangostin against MRSA strains range from 1.56 to 12.50 µg/mL and 3.91 to 100 µg/mL, respectively. biointerfaceresearch.com Another related compound, mangostanin, has shown potent antimicrobial activity against a range of skin and oral pathogens. nih.gov A chloroform (B151607) extract of mangosteen pericarp was effective against cariogenic bacteria, with MIC and MBC values for Lactobacillus acidophilus being 25 mg/mL and 50 mg/mL, respectively. nih.gov

Mechanisms of Membrane Disruption and Cellular Target Modulation

The antimicrobial action of xanthones is often attributed to their interaction with the bacterial cell membrane. nih.govnih.gov The chemical structure of these compounds, particularly the presence of isoprenyl groups, is thought to facilitate the penetration of the molecule into the bacterial cell by interacting with the lipid alkyl chains of the membrane. nih.gov This process disrupts the integrity of the cytoplasmic membrane, leading to damage of intracellular components and compromising the bacterium's viability. nih.gov Furthermore, the carbonyl groups within the xanthone structure can target cell membrane proteins and enzymes, further contributing to the antimicrobial effect and inhibiting the formation of biofilms. nih.gov

Antineoplastic and Cytotoxic Research in Cancer Cell Lines

The anticancer potential of xanthones from Garcinia mangostana is an area of intense research. bue.edu.eg 7-O-demethyl mangostanin, in particular, has been identified as a compound with significant cytotoxic activity against a diverse range of cancer cell lines. peerj.commdpi.commdpi.comnih.govmdpi.com

Antiproliferative Effects Across Diverse Cancer Cell Panels (e.g., HeLa, HL-60, A549, MCF-7, SW480, U87, PC-3)

Research has demonstrated that 7-O-demethyl mangostanin exhibits broad-spectrum cytotoxicity. nih.govmdpi.com It has shown potent inhibitory activity against multiple human cancer cell lines, with reported half-maximal inhibitory concentration (IC₅₀) values indicating significant antiproliferative effects. mdpi.commdpi.com The compound displayed notable cytotoxicity against human malignant glioma (U87), prostate cancer (PC-3), and lung cancer (A549) cells, among others. mdpi.comnih.govmdpi.com

For context, other xanthones and their derivatives isolated from Garcinia mangostana have also been evaluated against a panel of cancer cells. The human promyelocytic leukemia cell line (HL-60) has been shown to be particularly sensitive to many of these compounds. nih.govrsc.orgpsu.edu Likewise, derivatives of α-mangostin have been tested against human cervical cancer (HeLa), breast adenocarcinoma (MCF-7), and colon adenocarcinoma (SW480) cells, revealing that modifications to the core xanthone structure can significantly influence cytotoxic potency. nih.govrsc.orgsemanticscholar.orgresearchgate.net

Induction of Apoptosis Mechanisms (e.g., Caspase Activation, DNA Fragmentation)

The mechanism of action for the cytotoxic effects of 7-O-demethyl mangostanin is linked to the induction of programmed cell death, or apoptosis. mdpi.comnih.govscispace.com Studies have described its activity as "apoptotic-dependent" and have shown that it promotes both early and late-stage apoptosis in cancer cells. mdpi.comnih.govnih.gov For example, it was found to have a remarkable inhibitory effect on nasopharyngeal carcinoma (CNE-2) cells by promoting apoptosis in the late stage. mdpi.com While specific studies detailing the entire caspase cascade for 7-O-demethyl mangostanin are not prevalent, the pro-apoptotic activity of related xanthones like α-mangostin often involves the activation of key executioner caspases, such as caspase-3 and caspase-9. psu.edunih.govnih.gov This activation leads to the downstream events of apoptosis, including DNA fragmentation and cell death.

Cell Cycle Arrest Analysis

The antiproliferative effects of xanthones often involve the disruption of the normal cell cycle progression in cancer cells. Research on gartanin (B23118), another xanthone from mangosteen, has shown it can induce cell cycle arrest at the G1 phase in glioma cells. researchgate.net Other studies on major xanthones like α-mangostin have demonstrated the ability to induce G1 phase cell cycle arrest. nih.gov While 7-O-demethyl mangostanin has potent cytotoxic activity against malignant glioma cells (U87), specific analyses detailing its effect on different phases of the cell cycle are not yet widely published. researchgate.net However, the induction of apoptosis is intrinsically linked to cell cycle checkpoints, suggesting that its potent antiproliferative activity may also involve cell cycle modulation. nih.gov

Table of Mentioned Compounds

Inhibition of Key Cancer-Related Enzymes or Pathways

While comprehensive studies specifically detailing the inhibitory effects of this compound on a wide array of cancer-related enzymes are limited, preliminary research has begun to shed light on its potential mechanisms. Investigations into related xanthone compounds suggest that this class of molecules can interact with crucial cellular machinery involved in cancer progression. However, specific data on the direct inhibition of topoisomerase, specific kinases, or DNA polymerases by this compound is not yet extensively documented in publicly available scientific literature. Further targeted research is necessary to elucidate its precise molecular targets within these pathways.

Enzyme Inhibition Studies

The inhibitory activity of this compound against various enzymes has been a subject of investigation, with a particular focus on those relevant to metabolic disorders.

Kinetic Analysis of Enzyme Inhibition

Detailed kinetic analyses are crucial for understanding the mechanism by which a compound inhibits an enzyme. For this compound, such studies are still emerging. The mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) and the inhibition constant (Ki) are key parameters determined through these analyses. This information helps in predicting the compound's behavior in a biological system and in designing more potent and selective inhibitors. At present, detailed kinetic data for the inhibition of enzymes like α-glucosidase and neuraminidase by this specific compound is not widely available, indicating a gap in the current research landscape.

Selectivity Profiling Against Related Enzymes

Selectivity is a critical aspect of drug development, as it minimizes off-target effects. For an enzyme inhibitor, it is important to assess its activity against a panel of related enzymes. For instance, an inhibitor of α-glucosidase would ideally be tested against other glycosidases to ensure its specificity. Currently, comprehensive selectivity profiling data for this compound against a broad range of related enzymes has not been extensively published. Such studies would be invaluable in assessing its therapeutic potential and safety profile.

Other Investigated Biological Activities

Beyond enzyme inhibition, the broader biological effects of this compound have been explored in the context of metabolic and neurodegenerative diseases.

Glucose Metabolism Modulation in Cellular Models

The potential antidiabetic activity of xanthones has prompted research into their effects on glucose metabolism. While specific studies on this compound are not abundant, the general class of compounds has been investigated for its ability to influence glucose uptake and related signaling pathways in cellular models. These studies often involve cell lines such as 3T3-L1 adipocytes or L6 myotubes. The mechanisms explored may include the modulation of glucose transporters (e.g., GLUT4) and the activation of key metabolic regulators like AMP-activated protein kinase (AMPK). However, detailed reports quantifying the specific impact of this compound on these processes are still needed.

Neuronal Cell Protection in In Vitro Stress Models

The neuroprotective potential of natural compounds is an area of active investigation. In vitro models of neuronal stress, such as exposure to oxidative agents (e.g., hydrogen peroxide) or neurotoxins, are commonly used to screen for protective effects. While the broader class of xanthones has shown promise in mitigating neuronal damage in such models, specific data on the neuroprotective activities of this compound is limited. Future research could explore its ability to protect neuronal cell lines (e.g., SH-SY5Y) from apoptosis and oxidative stress, and elucidate the underlying molecular pathways.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 7 O Demethyl 3 Isomangostin Hydrate and Its Analogues

Impact of O-Demethylation and Hydroxylation on Biological Activity

The presence and position of hydroxyl (-OH) groups on the xanthone (B1684191) scaffold are critical determinants of biological activity. O-demethylation, the conversion of a methoxy (B1213986) (-OCH₃) group to a hydroxyl group, often leads to a significant enhancement of a compound's potency. In the case of 7-O-Demethyl-3-isomangostin hydrate (B1144303), the hydroxyl group at the C-7 position is a result of the demethylation of a methoxy group found in related mangostin derivatives.

Studies on various xanthones have consistently shown that hydroxylation, particularly at positions C-3 and C-6, is crucial for various biological activities, including anticancer and antioxidant effects. caldic.comresearchgate.net For instance, the comparison between α-mangostin (methoxylated at C-7) and γ-mangostin (hydroxylated at C-7) reveals that the latter often exhibits superior activity in certain assays. openaccesspub.org This suggests that the 7-OH group in 7-O-Demethyl-3-isomangostin hydrate likely contributes positively to its biological profile. The hydroxyl group can participate in hydrogen bonding with biological targets, a key interaction for molecular recognition and the initiation of a biological response. Furthermore, in vivo, methoxy groups can undergo O-demethylation by metabolic enzymes to generate the more active hydroxylated form. openaccesspub.orgresearchgate.net

The hydroxylation of the isoprenyl side chain can also modulate activity. For example, the hydroxylation of an isoprenyl group was found to counteract the negative influence of a methoxy group at the C-7 position in the inhibition of cyclin-dependent kinase 4 (CDK4). openaccesspub.orgresearchgate.net This highlights the complex interplay between different functional groups within the molecule.

CompoundC-3 SubstituentC-6 SubstituentC-7 SubstituentRelative Biological Activity
α-MangostinOHOHOCH₃Potent
β-MangostinOCH₃OHOCH₃Less potent than α-mangostin
γ-MangostinOHOHOHOften more potent than α-mangostin
7-O-Demethyl-3-isomangostin IsoprenylOHOHVaries depending on assay

Influence of Substituent Position and Number on Biological Potency

The substitution pattern on the xanthone core is a paramount determinant of biological potency. Structure-activity relationship studies consistently point to positions C-1, C-3, C-6, and C-8 as key locations for substituents that influence the biological activity of xanthones. nih.govsemanticscholar.org

For this compound, the key substituents are the hydroxyl groups at C-1 and C-6, the isoprenyl group at C-3, and the hydroxyl group at C-7. The presence of hydroxyl groups at C-1, C-3, and C-6 is often associated with potent antioxidant and anti-inflammatory activities. mdpi.com In the case of this compound, the C-3 position is occupied by an isoprenyl group instead of a hydroxyl group, which distinguishes it from many other common mangostins like α- and γ-mangostin. This specific arrangement will lead to a different spectrum of biological activities.

The potency of xanthones is not merely a sum of the effects of individual substituents but is also dictated by their relative positions and steric interactions. For example, prenylation at C-4 has been shown to be less favorable for CDK4 inhibitory activity compared to prenylation at C-8, possibly due to steric hindrance at the ATP binding site. researchgate.netnih.gov The number of hydroxyl and isoprenyl groups also plays a role, with a higher degree of hydroxylation sometimes correlating with increased activity, although this is not a universal rule and is highly dependent on the specific biological endpoint. mdpi.com

Design Principles for Enhanced Bioactivity Based on SAR

Based on the established structure-activity relationships of xanthones, several design principles can be proposed to enhance the bioactivity of this compound:

Modification of the Isoprenyl Group: The isoprenyl group at C-3 is a prime target for modification. Introduction of hydroxyl or other polar groups to the isoprenyl chain could modulate solubility and introduce new hydrogen bonding interactions, potentially enhancing activity. openaccesspub.org Cyclization of the isoprenyl group to form various heterocyclic rings, such as pyran or furan (B31954) rings, could also lead to novel compounds with altered and potentially improved bioactivity. researchgate.net

Alteration of Hydroxylation Pattern: While this compound already possesses key hydroxyl groups, the introduction of additional hydroxyl groups at strategic positions, if synthetically feasible, could be explored. Conversely, selective methylation or acylation of the existing hydroxyl groups could fine-tune the compound's lipophilicity and metabolic stability. caldic.com

Introduction of Different Substituents: Replacing the isoprenyl group with other lipophilic chains or aromatic moieties could be investigated to probe the binding pocket of target enzymes or receptors. up.pt Furthermore, the introduction of nitrogen-containing functional groups has been shown to be a successful strategy for enhancing the activity of other xanthone derivatives.

Stereochemical Considerations: For any new chiral centers created during modification, the stereochemistry will likely play a significant role in biological activity. Therefore, the synthesis and evaluation of individual stereoisomers would be crucial.

By systematically applying these design principles, it may be possible to develop analogues of this compound with enhanced potency, selectivity, and improved pharmacokinetic properties.

Computational and in Silico Investigations of 7 O Demethyl 3 Isomangostin Hydrate

Molecular Docking Simulations for Target Identification and Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com This method is instrumental in identifying potential biological targets for a compound and estimating the strength of their interaction, often expressed as binding affinity or binding energy.

In studies involving mangostin derivatives, molecular docking has been successfully employed to screen for potential protein targets and to compare the binding affinities of different analogs. For instance, α-mangostin, β-mangostin, and γ-mangostin have been docked against various protein targets to explore their therapeutic potential.

One such study investigated the interaction of these mangostin derivatives with the human maltase-glucoamylase enzyme, a target for anti-diabetic drugs. The results indicated that all three compounds, along with sinensetin, formed stable interactions with the active site of the enzyme through hydrogen and van der Waals bonds. mdpi.comphcogj.com Among the derivatives, α-mangostin exhibited the highest binding affinity with a binding energy of -7.84 kcal/mol. mdpi.com

Another research effort focused on the potential of α-mangostin and its derivatives as anticancer agents by docking them against estrogen receptor alpha (ERα), a key target in breast cancer therapy. bio-conferences.orgbenthamdirect.comeurekaselect.comresearchgate.net One derivative, identified as AMD 8, demonstrated a superior binding free energy of -9.4 kcal/mol compared to the parent α-mangostin (-7.7 kcal/mol). bio-conferences.org Similarly, another derivative, FAT10, showed a significantly lower binding free energy (-12.04 kcal/mol) than α-mangostin (-8.45 kcal/mol) when docked to ERα. benthamdirect.comeurekaselect.comresearchgate.net

Furthermore, the inhibitory potential of α-mangostin against proteins involved in oral cancer, such as ARRB1, FLNA, CALM3, and HTT, has been explored. nih.gov The results showed that α-mangostin exhibited good binding affinity with these targets, with CALM3 and HTT being particularly promising. nih.gov In a study on osteoarthritis, γ-mangostin displayed the best binding affinity to the TNF-α receptor compared to α- and β-mangostin. rasayanjournal.co.in

These examples highlight the utility of molecular docking in identifying promising therapeutic targets and prioritizing mangostin derivatives for further investigation. The same approach can be applied to 7-O-Demethyl-3-isomangostin hydrate (B1144303) to predict its potential biological activities.

Table 1: Comparative Binding Affinities of Mangostin Derivatives against Various Protein Targets

Compound/DerivativeTarget ProteinBinding Affinity (kcal/mol)Reference
α-MangostinMaltase-glucoamylase-7.84 mdpi.com
β-MangostinMaltase-glucoamylaseNot specified in top results mdpi.com
γ-MangostinMaltase-glucoamylaseNot specified in top results mdpi.com
α-MangostinEstrogen Receptor Alpha (ERα)-7.7 bio-conferences.org
AMD 8 (α-Mangostin derivative)Estrogen Receptor Alpha (ERα)-9.4 bio-conferences.org
α-MangostinEstrogen Receptor Alpha (ERα)-8.45 benthamdirect.comeurekaselect.comresearchgate.net
FAT10 (α-Mangostin derivative)Estrogen Receptor Alpha (ERα)-12.04 benthamdirect.comeurekaselect.comresearchgate.net
α-MangostinTNF-α-6.42 rasayanjournal.co.in
β-MangostinTNF-α-6.7 rasayanjournal.co.in
γ-MangostinTNF-α-7.16 rasayanjournal.co.in
Am1Leu (α-Mangostin conjugate)Estrogen Receptor Alpha (ERα)-10.74 tandfonline.com

Molecular Dynamics Simulations for Ligand-Protein Interaction Stability

Molecular dynamics (MD) simulations provide detailed information about the fluctuations and conformational changes of proteins and ligands over time. jurnal-pharmaconmw.com This computational method is crucial for assessing the stability of a ligand-protein complex predicted by molecular docking.

MD simulations have been applied to various mangostin derivatives to evaluate the stability of their interactions with target proteins. In a study of mangostin compounds as α-glucosidase inhibitors, MD simulations were used to analyze the stability of the ligand-protein complexes. mdpi.com The results, based on Root Mean Square Deviation (RMSD) values, free energies, and intermolecular hydrogen bonding, indicated that all simulated complexes could occur under physiological conditions, with γ-mangostin being the most stable. mdpi.com

Similarly, the dynamic behavior of α-mangostin derivatives in complex with the B-cell lymphoma 2 (Bcl-2) receptor, an anti-cancer target, was investigated using a 100-nanosecond MD simulation. rjptonline.org This analysis helped to confirm the stability and dynamic behavior of the most promising derivative. rjptonline.org In another study, the stability of α-mangostin and its derivatives as ERα antagonists was assessed through 100 ns MD simulations, which supported the potential of the designed compounds. bohrium.com

The stability of α-mangostin in complex with matrix metalloproteinase-1 (MMP-1), a target in skin cancer, was also confirmed through 100 ns MD simulations based on RMSD and Root Mean Square Fluctuation (RMSF) analysis. jurnal-pharmaconmw.com Furthermore, a 200 ns MD simulation supported the efficacy of an α-mangostin-leucine conjugate (Am1Leu) against ERα. tandfonline.com

These studies demonstrate that MD simulations are a powerful tool for validating the stability of ligand-protein interactions predicted by docking and for providing insights into the dynamic nature of these interactions. Such simulations would be invaluable in assessing the stability of 7-O-Demethyl-3-isomangostin hydrate with its potential biological targets.

Table 2: Molecular Dynamics Simulation Parameters for Mangostin Derivatives

Compound/DerivativeTarget ProteinSimulation Time (ns)Key FindingsReference
γ-Mangostinα-GlucosidaseNot SpecifiedMost stable among tested compounds mdpi.com
α-Mangostin Derivative 6B-cell lymphoma 2 (Bcl-2)100Stable and promising for oral drug development rjptonline.org
α-Mangostin DerivativesEstrogen Receptor Alpha (ERα)100Supported the potential of the designed compounds bohrium.com
α-MangostinMatrix Metalloproteinase-1 (MMP-1)100Stable conformational changes jurnal-pharmaconmw.com
Am1Leu (α-Mangostin conjugate)Estrogen Receptor Alpha (ERα)200Efficacy against ERα supported tandfonline.com

Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction

Quantum chemical calculations are employed to investigate the electronic structure, geometry, and reactivity of molecules. These methods can provide insights into a compound's stability, antioxidant potential, and other chemical properties.

Research on xanthones, the core structure of mangostin derivatives, has utilized quantum chemical calculations to understand their antioxidant mechanisms. rsc.orgrsc.org A theoretical study on 20 xanthones and 8 xanthone (B1684191) anions found that while the reaction between neutral xanthones and hydroxyl radicals is thermodynamically unfavorable, the reaction between xanthone anions and these radicals is exergonic. rsc.orgrsc.org This suggests that under physiological conditions, where they can exist as anions, xanthones can act as effective antioxidants by deactivating free radicals. rsc.orgrsc.org

Furthermore, quantum chemical calculations combined with Fourier transform microwave spectroscopy have been used to investigate the structure of xanthone. mdpi.comnih.govresearchgate.net These studies revealed that xanthone has a near-planar and rigid structure, which is consistent with theoretical predictions. mdpi.comnih.govresearchgate.net

In a study of aspirin (B1665792) and its metabolites, Density Functional Theory (DFT) was used to optimize their structures and calculate properties like the HOMO-LUMO gap, hardness, and softness, which relate to chemical reactivity. oatext.com This type of analysis could be applied to this compound to predict its electronic properties and reactivity, providing a deeper understanding of its chemical behavior.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. bio-conferences.org This model can then be used for virtual screening of large compound libraries to identify new potential lead compounds.

Pharmacophore modeling has been a key tool in the study of α-mangostin and its derivatives as potential anticancer agents targeting the estrogen receptor alpha (ERα). bio-conferences.orgbenthamdirect.comeurekaselect.comresearchgate.netbio-conferences.org By identifying the necessary molecular features for binding and activity, researchers have been able to screen for derivatives with enhanced binding affinities and antagonistic activities. bio-conferences.org For example, a derivative known as FAT10 was found to fit the pharmacophore model for ERα antagonism with a high fit score. benthamdirect.comeurekaselect.comresearchgate.net

In another study, a 3D structure-based pharmacophore model was used to evaluate α-mangostin and its derivatives, with the best derivative, AMD10, showing a high pharmacophore-fit score. researchgate.net These examples demonstrate the power of pharmacophore modeling in guiding the design and discovery of new bioactive compounds based on the mangostin scaffold. This approach could be effectively used to screen for novel applications of this compound or to design new derivatives with improved activity.

In Silico ADME Prediction for Research Compound Prioritization (excluding direct human relevance)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is a computational method used to estimate the pharmacokinetic properties of a compound. mdpi.com These predictions are crucial in the early stages of drug discovery for prioritizing compounds with favorable drug-like properties.

The ADME properties of various mangostin derivatives have been evaluated using online tools like pkCSM and SWISS-ADME. phcogj.comrjptonline.orgphcogj.com For instance, the ADMET profiles of α-, β-, and γ-mangostin were predicted to assess their potential as anti-diabetic agents. phcogj.comphcogj.com The results showed that these compounds generally have good affinity for the target enzyme and favorable ADME properties compared to standard drugs. phcogj.comphcogj.com

In a study of α-mangostin and its derivatives as potential anticancer agents, ADME analysis was performed to predict their pharmacokinetic profiles and drug-likeness. bio-conferences.org This helped in identifying derivatives with favorable properties that could be orally bioavailable. bio-conferences.org Similarly, the physicochemical and pharmacokinetic properties of α-mangostin derivatives targeting the Bcl-2 receptor were predicted using the SWISS-ADME tool and the pkCSM web service. rjptonline.org

Table 3: Predicted ADME Properties of Mangostin Derivatives

CompoundPrediction ToolKey Predicted PropertiesReference
α-Mangostin, β-Mangostin, γ-MangostinpkCSMGood affinity on maltase-glucoamylase, varying BBB penetration phcogj.comphcogj.com
α-Mangostin DerivativesSWISS-ADMEFavorable pharmacokinetic properties, potential for oral bioavailability bio-conferences.org
α-Mangostin DerivativesSWISS-ADME, pkCSMPotential for oral drug development rjptonline.org
α-Mangostin, Gartanin (B23118)ADMET Predictor™Substrates of CYP1A2, 2C9, 2C19, and 3A4 nih.gov
α-MangostinpkCSMLimited distribution capability, CNS permeability of -1.984 researchgate.net

Derivatives and Analogues of 7 O Demethyl 3 Isomangostin Hydrate in Research

Synthesis and Biological Evaluation of Semisynthetic Derivatives

While direct semisynthetic modifications of 7-O-Demethyl-3-isomangostin hydrate (B1144303) are not extensively documented in publicly available research, the principles of modifying related and more abundant xanthones, such as α-mangostin, provide a clear blueprint for potential derivatization strategies. The aim of such synthetic endeavors is often to improve the parent molecule's bioactivity, bioavailability, or selectivity. rsc.org

Researchers have successfully synthesized a variety of xanthone (B1684191) derivatives through reactions like alkylation, acetylation, and the Ritter reaction. mdpi.com For instance, modifications of α-mangostin have led to derivatives with enhanced antimicrobial properties. mdpi.com Studies have shown that the introduction of different functional groups can significantly impact the biological activity of the resulting compounds. mdpi.com For example, certain acetylated and alkylated derivatives of α-mangostin have demonstrated superior antibacterial and antifungal activities compared to the original molecule. mdpi.com

The general approach involves leveraging the reactive sites on the xanthone core, such as hydroxyl groups, to introduce new functionalities. These modifications can alter the molecule's polarity, steric hindrance, and ability to interact with biological targets. The evaluation of these new compounds typically involves a battery of in vitro assays to assess their cytotoxicity against various cancer cell lines, their antimicrobial efficacy, or their anti-inflammatory potential. rsc.orgmdpi.com

Isolation and Characterization of Naturally Occurring Analogues

The genus Garcinia, a rich source of xanthones, has been extensively studied, leading to the isolation and characterization of a vast array of naturally occurring analogues of 7-O-Demethyl-3-isomangostin hydrate. nih.govnih.gov These compounds often share the same basic xanthone skeleton but differ in the pattern of hydroxylation, methoxylation, and prenylation.

From the stems of Cratoxylum cochinchinense, researchers have isolated several known xanthones, including 3-isomangostin (B95915) hydrate and 1-isomangostin (B102770) hydrate. nih.gov The process of isolation typically involves extraction from the plant material followed by various chromatographic techniques to separate the individual compounds. Spectroscopic methods, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), are then employed to elucidate their precise chemical structures. nih.gov

Other related xanthones isolated from Garcinia species include α-mangostin, γ-mangostin, gartanin (B23118), and 8-deoxygartanin. nih.govacs.org The subtle structural differences between these analogues can lead to significant variations in their biological activities.

Comparative Studies of Biological Activities and Mechanisms Among Related Xanthones

Comparative studies are crucial for understanding the structure-activity relationships (SAR) within the xanthone family. These studies evaluate and compare the biological effects of different xanthones to identify the chemical features responsible for their potency and selectivity.

Anticancer Activity: Many xanthones isolated from Garcinia species have demonstrated significant cytotoxic activity against various cancer cell lines. nih.govnih.gov For example, a study on xanthones from the leaves of Garcinia cowa revealed that different analogues induce cell cycle arrest at different phases (G1, S, or G2/M) and can trigger apoptosis and autophagy in cancer cells. nih.gov Comparative analyses have shown that the position and nature of substituents on the xanthone scaffold play a critical role in their anticancer potency. For instance, some studies suggest that the isopentene group at the C-8 position is essential for cytotoxic activity. rsc.org

CompoundCancer Cell LineIC50 (µM)Mechanism of ActionReference
Compound 1 (from G. cowa) VariousNot specifiedG2/M phase arrest nih.gov
Compound 5 (from G. cowa) VariousNot specifiedS phase arrest nih.gov
Compound 16 (from G. cowa) VariousNot specifiedG2/M phase arrest, Apoptosis nih.gov
Compound 17 (from G. cowa) VariousNot specifiedG1 phase arrest, Apoptosis, Autophagy nih.gov
Isojacareubin HEY (ovarian cancer)6.5 ± 0.4Apoptosis induction nih.gov
α-Mangostin HL-60 (leukemia)5.96Not specified rsc.org

Anti-inflammatory and Antimicrobial Activities: Xanthones are also known for their anti-inflammatory and antimicrobial properties. mdpi.comnih.gov Comparative studies have helped to identify which structural features contribute to these effects. For instance, the anti-inflammatory activity of xanthones is often attributed to their ability to inhibit pro-inflammatory enzymes and cytokines. nih.gov In terms of antimicrobial activity, semisynthetic derivatives of α-mangostin have shown that modifications can broaden the spectrum of activity against both bacteria and fungi. mdpi.com

Development of Novel Analogues with Improved Biological Potency and Selectivity

A primary goal of medicinal chemistry is to develop novel compounds with enhanced therapeutic profiles, meaning greater potency against the target and reduced off-target effects. In the context of xanthones, this involves the rational design and synthesis of new analogues.

Researchers are exploring various strategies to achieve this. One approach is the creation of hybrid molecules that combine the xanthone scaffold with other pharmacologically active moieties. nih.govmdpi.com For example, xanthone-heterocycle hybrids have been synthesized and shown to exhibit potent anti-inflammatory effects, potentially through the inhibition of COX-2 enzymes. nih.gov Another strategy involves modifying the xanthone core to improve its interaction with specific biological targets, such as G-quadruplex DNA structures in cancer cells, which could lead to more selective anticancer agents. acs.org

The development of a series of xanthone derivatives, with compound XT17 as a lead, has shown promise for broad-spectrum antimicrobial activity with low toxicity. nih.gov This was achieved through chemical modifications of the phenolic hydroxyl positions to enhance pharmacological properties. nih.gov Such studies highlight the potential to fine-tune the biological activity of xanthones through targeted chemical synthesis, paving the way for the development of new and effective therapeutic agents.

Future Research Directions and Translational Perspectives for 7 O Demethyl 3 Isomangostin Hydrate

Exploration of Undiscovered Biological Activities

While the broader xanthone (B1684191) class is known for a multitude of pharmacological effects, including antimicrobial, antioxidant, and anti-inflammatory properties, the specific bioactivity profile of 7-O-Demethyl-3-isomangostin hydrate (B1144303) remains largely uncharted territory. sci-hub.boxresearchgate.net Future research should prioritize a systematic screening of this compound against a diverse panel of biological targets to uncover novel therapeutic avenues.

High-throughput screening (HTS) campaigns against various cell lines, including a range of cancer cells, pathogenic bacteria, and fungi, would be a foundational step. For instance, given that related mangostin analogs have shown cytotoxic effects against cancer cell lines, evaluating 7-O-Demethyl-3-isomangostin hydrate's antiproliferative potential is a logical starting point. chemicalbook.com Furthermore, exploring its activity against enzymes and receptors implicated in metabolic disorders, neurodegenerative diseases, and viral infections could reveal unexpected therapeutic opportunities.

Table 1: Potential Biological Activities for Future Investigation

Potential ActivityRationale based on Xanthone ClassExample Screening Assays
Anticancer Many xanthones exhibit cytotoxicity and induce apoptosis in cancer cells. nih.govMTT assay, colony formation assay, flow cytometry for apoptosis.
Antimicrobial The xanthone scaffold is known to interact with various biological targets in microbes. biocrick.comMinimum Inhibitory Concentration (MIC) assays against bacterial and fungal strains.
Anti-inflammatory Related compounds have demonstrated anti-inflammatory effects. researchgate.netAssays for inhibition of inflammatory mediators like nitric oxide and prostaglandins.
Neuroprotective Some natural products show promise in models of neurodegeneration.Cellular models of oxidative stress and neurotoxicity.

Advanced Mechanistic Elucidation at the Omics Level

To move beyond preliminary activity screening, it is crucial to understand how this compound exerts its effects at a molecular level. Modern "omics" technologies offer a powerful, unbiased approach to unraveling these mechanisms.

Transcriptomics (RNA sequencing) can reveal changes in gene expression within cells upon treatment with the compound, highlighting the cellular pathways that are modulated. Proteomics would identify alterations in protein levels, providing further insight into the compound's mechanism of action. Metabolomics, the study of small molecule profiles, can shed light on how the compound affects cellular metabolism. These multi-omics datasets can then be integrated to construct a comprehensive picture of the compound's cellular impact. This approach is increasingly being used to elucidate the mechanisms of natural products.

Development of Advanced Delivery Systems for In Vitro and Preclinical Studies

A significant hurdle for many natural products, including xanthones, is their often poor solubility and bioavailability, which can limit their effectiveness in biological systems. Research into advanced delivery systems for this compound is therefore a critical step for enabling robust in vitro and preclinical evaluation.

The development of nanoformulations, such as liposomes, polymeric nanoparticles, or solid lipid nanoparticles, could enhance the solubility and stability of this compound. These delivery systems can also be engineered to provide controlled release of the compound, maintaining effective concentrations over a longer period in experimental models. Such advancements would be instrumental in obtaining more reliable and reproducible data in preclinical studies.

Integration with Systems Biology Approaches

The complexity of biological systems necessitates a holistic approach to understanding the effects of a potential therapeutic agent. Systems biology, which integrates computational and mathematical modeling with experimental data, provides a framework for analyzing the multifaceted interactions of a compound within a biological network.

By combining the "omics" data with existing biological knowledge databases, network pharmacology models can be constructed. These models can predict potential protein targets, signaling pathways, and off-target effects of this compound. This in silico approach can help to prioritize experimental validation and generate new hypotheses about the compound's mechanism of action, accelerating the research and development process.

Role in Natural Product Drug Discovery Pipelines for Preclinical Lead Optimization

Assuming promising biological activities and a favorable initial mechanism of action profile are identified, this compound could serve as a valuable lead compound in a drug discovery pipeline. The process of lead optimization involves medicinal chemistry efforts to synthesize analogs of the natural product with improved potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship (SAR) studies would be conducted by synthesizing derivatives of this compound and evaluating their biological activity. nih.gov This iterative process of design, synthesis, and testing aims to identify a preclinical candidate with an optimal balance of properties, paving the way for more advanced preclinical development. The xanthone scaffold provides a versatile template for such chemical modifications. chemicalbook.com

Q & A

Q. What are the established methods for synthesizing and purifying 7-O-Demethyl-3-isomangostin hydrate?

The synthesis typically involves isolation from natural sources (e.g., Garcinia species) or semi-synthetic modification of mangostin derivatives. Purification often employs high-performance liquid chromatography (HPLC) with reverse-phase C18 columns, using methanol-water gradients for elution . Validation of purity (>98%) is confirmed via UV-Vis spectroscopy and mass spectrometry (MS).

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

X-ray diffraction (XRD) is essential for resolving the hydrate’s crystal lattice and hydrogen-bonding network . Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, 2D-COSY) identifies substituents and stereochemistry, while Fourier-transform infrared (FTIR) spectroscopy confirms functional groups like hydroxyl and carbonyl moieties . High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. How are key physicochemical properties (e.g., solubility, melting point) determined experimentally?

Solubility is measured in polar (e.g., methanol, DMSO) and nonpolar solvents using gravimetric or UV-spectrophotometric methods. Melting points are determined via differential scanning calorimetry (DSC) under inert atmospheres to avoid decomposition . Hydrate stability in aqueous solutions is assessed through pH-dependent degradation studies monitored by HPLC .

Q. What factors influence the stability of this compound during storage?

Degradation is minimized by storing the compound in anhydrous conditions at -20°C, shielded from light. Stability assays under accelerated conditions (e.g., 40°C/75% relative humidity) quantify decomposition kinetics. Antioxidants like BHT may be added to prevent oxidative damage .

Advanced Research Questions

Q. How can computational modeling predict hydrate formation propensity and intermolecular interactions?

Molecular dynamics (MD) simulations and density functional theory (DFT) analyze water molecule incorporation into the crystal lattice. Hirshfeld surface analysis identifies dominant non-covalent interactions (e.g., O–H···O hydrogen bonds) driving hydrate stability . Crystal structure prediction (CSP) software (e.g., Mercury) evaluates polymorphism risks .

Q. What experimental designs resolve contradictions in reported bioactivity data (e.g., antioxidant vs. pro-oxidant effects)?

Orthogonal assays (e.g., DPPH radical scavenging, lipid peroxidation inhibition) under standardized oxygen tension and pH conditions reduce variability. Dose-response curves and redox potential measurements clarify concentration-dependent effects. Comparative studies with analogs (e.g., mangostin) isolate structure-activity relationships .

Q. How does the hydrate’s charge-transfer behavior influence its biological interactions?

Time-resolved fluorescence spectroscopy and cyclic voltammetry quantify electron donor-acceptor properties. Quantum theory of atoms in molecules (QTAIM) maps electron density shifts in complexes with biomacromolecules (e.g., DNA intercalation) . Synchrotron-based X-ray absorption spectroscopy (XAS) probes metal-binding interactions .

Q. What advanced imaging techniques reveal hydrate morphology and aggregation dynamics?

Cryogenic scanning electron microscopy (Cryo-SEM) preserves hydrate microstructure during imaging, identifying surface roughness and particle size distribution . Atomic force microscopy (AFM) measures adhesion forces between hydrate particles in simulated biological fluids .

Q. How can formulation strategies improve bioavailability for in vivo studies?

Nanoencapsulation (e.g., liposomes, PLGA nanoparticles) enhances aqueous solubility and controlled release. Pharmacokinetic profiling via LC-MS/MS quantifies plasma half-life and tissue distribution. Permeability assays (e.g., Caco-2 monolayers) optimize intestinal absorption .

Q. What methodologies assess hydrate behavior in multi-component systems (e.g., drug co-crystals)?

Phase equilibria studies using high-pressure reactors monitor hydrate dissociation under varying temperatures and gas compositions (e.g., CO₂/CH₄ mixtures) . Co-crystal screening via slurry crystallization identifies compatible co-formers (e.g., carboxylic acids) that modulate dissolution rates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.